
CID 156592344
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156592344” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Chemical Reactions Analysis
CID 156592344 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, the unimolecular decomposition reactions of similar compounds, such as picric acid and its methylated derivatives, have been studied using density functional theory (DFT) to understand their sensitivity and reaction pathways . These reactions often involve the use of strong acidic or basic catalysts and specific temperature conditions to achieve the desired products.
Scientific Research Applications
CID 156592344 has a wide range of scientific research applications across multiple disciplines. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may be involved in the development of new drugs or therapeutic agents. Industrial applications include its use in the production of advanced materials, such as polymers and coatings. The compound’s unique properties make it a valuable tool for researchers exploring new frontiers in science and technology .
Mechanism of Action
The mechanism of action of CID 156592344 involves its interaction with specific molecular targets and pathways. For example, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen, thereby preventing fibrinolysis . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups, which determine its reactivity and interaction with biological systems.
Comparison with Similar Compounds
CID 156592344 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. For instance, compounds such as cephalosporins, which are a class of β-lactam antibiotics, share structural similarities but differ in their pharmacological actions and applications . The comparison of this compound with these compounds can provide insights into its distinct properties and potential advantages in various applications.
Properties
Molecular Formula |
C6H13N4O2 |
|---|---|
Molecular Weight |
173.19 g/mol |
InChI |
InChI=1S/C6H13N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h1-3,7H2,(H,11,12)(H4,8,9,10) |
InChI Key |
XBMRLEJHEDHDDD-UHFFFAOYSA-N |
Canonical SMILES |
C(C[C](C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


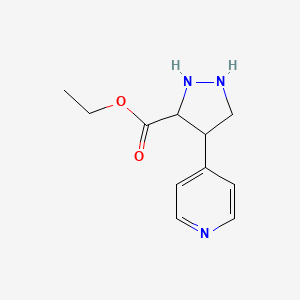
![4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12346432.png)
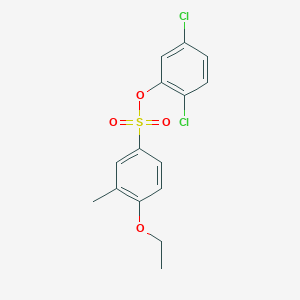
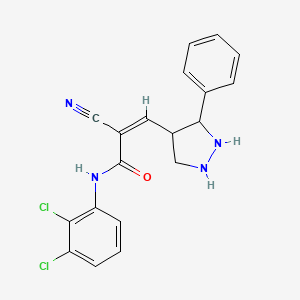
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12346452.png)
![5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol](/img/structure/B12346466.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346471.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)
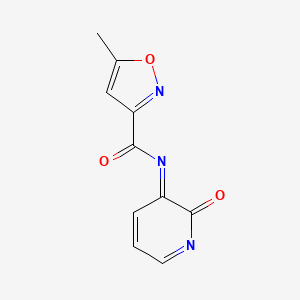
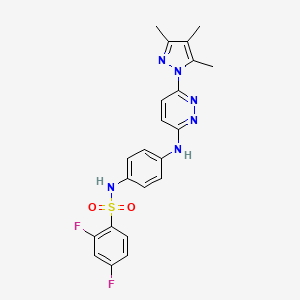
![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)
![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)
